molecular formula C8Cl2F4O2 B176128 2,3,5,6-Tetrafluoroterephthaloyl Dichloride CAS No. 15041-74-4

2,3,5,6-Tetrafluoroterephthaloyl Dichloride

Cat. No.: B176128
CAS No.: 15041-74-4
M. Wt: 274.98 g/mol
InChI Key: KTJXAKJGNYCBOI-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoroterephthaloyl Dichloride is a chemical compound with the molecular formula C8Cl2F4O2. It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are converted to acid chlorides. This compound is known for its high reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

Tetrafluoroterephthalic acid dichloride, also known as 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid , primarily targets lanthanide ions . These ions play a crucial role in the formation of coordination polymers and metal-organic frameworks .

Mode of Action

The compound interacts with its targets through fluorine-fluorine interactions . These interactions are significant in the structural outcomes of fluorinated coordination polymers and metal-organic frameworks . The compound serves as a versatile linking ligand in the construction of these structures .

Biochemical Pathways

The compound affects the assembly of lanthanide coordination polymers via fluorine-fluorine interactions . These interactions lead to the formation of a 2D framework with sql network topology . The strength of these interactions varies with the size of the lanthanide ions .

Result of Action

The compound’s action results in the formation of structurally isomeric lanthanide coordination polymers . These polymers have potential applications in luminescence sensing . For instance, the compound has been shown to sensitize Eu3+ and Tb3+ luminescence, leading to bright red and green emission respectively .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other ions and compounds. For example, the luminescence response of [Eu(TFTA)1.5(H2O)2]·H2O in methanol to Fe3+ and nitroaromatic compounds is influenced by primary and secondary inner filter effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluoroterephthaloyl Dichloride can be synthesized through the reaction of tetrafluoroterephthalic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the tetrafluoroterephthalic acid is dissolved in an appropriate solvent, and thionyl chloride is added. The mixture is heated to facilitate the conversion of the carboxylic acid groups to acid chlorides.

Industrial Production Methods

In an industrial setting, the production of tetrafluoroterephthalic acid dichloride involves the use of large-scale reactors and controlled environments to ensure the safety and efficiency of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoroterephthaloyl Dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.

    Hydrolysis: The compound can be hydrolyzed to form tetrafluoroterephthalic acid.

    Condensation Reactions: It can react with diamines or diols to form polyamides or polyesters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with tetrafluoroterephthalic acid dichloride.

    Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are often used to dissolve the compound and facilitate the reactions.

    Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Tetrafluoroterephthalic Acid: Formed by hydrolysis.

Scientific Research Applications

2,3,5,6-Tetrafluoroterephthaloyl Dichloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated polymers and materials.

    Biology: Employed in the modification of biomolecules to study their properties and interactions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of high-performance materials, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid Dichloride: Similar structure but without fluorine atoms.

    Tetrafluorophthalic Acid Dichloride: Similar structure with fluorine atoms but different positioning on the benzene ring.

    Tetrabromoterephthalic Acid Dichloride: Similar structure with bromine atoms instead of fluorine.

Uniqueness

2,3,5,6-Tetrafluoroterephthaloyl Dichloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity, thermal stability, and resistance to degradation. These properties make it particularly valuable in the synthesis of advanced materials and specialized applications.

Properties

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl2F4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJXAKJGNYCBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(=O)Cl)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50532285
Record name 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15041-74-4
Record name 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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